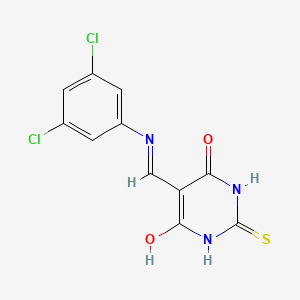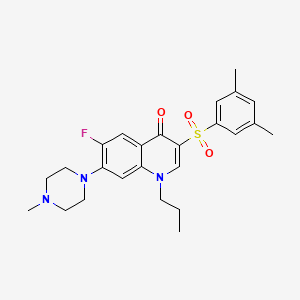![molecular formula C21H21N5OS B2496274 1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole CAS No. 1240263-85-7](/img/structure/B2496274.png)
1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules often involves multi-step chemical reactions, starting from simpler precursor compounds. For instance, the synthesis of various pyrazole derivatives, similar to the core structure of the target compound, has been reported. These syntheses typically involve condensation reactions, cyclization, and sometimes, the incorporation of specific functional groups to achieve the desired molecular architecture (Uma et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like NMR, FT-IR, MS, and UV-visible spectroscopy. X-ray crystallography provides definitive structural confirmation by detailing the molecule's crystal system, space group, and confirmation of rings and substituents in the compound. For example, a novel pyrazole derivative was characterized confirming its structure and providing insights into its molecular conformation (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Antitumor Activity
- Synthesis and Antitumor Evaluation: A study highlighted the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, exhibiting promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The evaluation revealed significant activities of certain compounds, demonstrating their potential as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antifungal Properties
- Thiazole-Aminopiperidine Hybrid Analogs: Research into thiazole-aminopiperidine hybrid analogs has shown novel Mycobacterium tuberculosis GyrB inhibitors with notable in vitro activity, highlighting their potential use in combating tuberculosis (Jeankumar et al., 2013).
- New Heterocycles with Antimicrobial Activity: Compounds based on the 1,3,4-thiadiazole scaffold have shown antimicrobial activities, contributing to the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Properties
- Ester and Amide Derivatives Against Cancer Cells: The synthesis of ester and amide derivatives of a related pyrazole-carboxylic acid and their evaluation for anticancer activity against various human cancer cells indicated significant growth inhibitory effects, suggesting these compounds as promising for further development in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).
Molecular Interaction and Drug Design
- Cannabinoid Receptor Antagonist Interaction: A study on the molecular interaction of a cannabinoid receptor antagonist provides insights into the structural requirements for binding and antagonism at the CB1 receptor, contributing to the development of drugs targeting cannabinoid-mediated pathways (Shim et al., 2002).
Synthetic Methodologies and Chemical Properties
- Microwave-Assisted Synthesis: Research has explored microwave-assisted synthesis techniques for creating novel pyrazole-containing derivatives, emphasizing the efficiency and versatility of these methods in producing compounds with potential biological activities (Hafez, 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have been used in the development of various drugs, indicating a broad spectrum of potential targets .
Mode of Action
It’s worth noting that benzimidazole and indole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways . For instance, some benzimidazole derivatives have shown cytotoxic potential against leukemia cell lines .
Biochemical Pathways
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
For instance, some benzimidazole derivatives have shown cytotoxic potential against leukemia cell lines .
Propiedades
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-thiophen-2-ylpyrazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c27-21(18-12-17(23-24-18)20-6-3-11-28-20)25-9-7-15(8-10-25)13-26-14-22-16-4-1-2-5-19(16)26/h1-6,11,14-15,17-18,23-24H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMFPMVLZNEWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4CC(NN4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)
![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)
![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)